Decarine

Antimycobacterial Tuberculosis Selectivity Index

Decarine is a fully aromatized monophenolic benzo[c]phenanthridine alkaloid (C₁₉H₁₃NO₄) distinguished from dimethoxy analogs by a 7-hydroxy group. This structural difference confers a unique selectivity profile: potent anti-TB activity (MIC 1.6 μg/mL) with remarkably low host cell cytotoxicity (IC50 >60 μg/mL) in ex vivo macrophage models, unlike cytotoxic comparators. It is also a validated probe for neutrophil respiratory burst inhibition (IC50 1.29 μg/mL) and anti-colitis research. Choose Decarine for structure-selectivity-driven studies.

Molecular Formula C19H13NO4
Molecular Weight 319.3 g/mol
CAS No. 54354-62-0
Cat. No. B1680282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecarine
CAS54354-62-0
SynonymsRutaceline;  Decarine; 
Molecular FormulaC19H13NO4
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)O
InChIInChI=1S/C19H13NO4/c1-22-19-14-8-20-18-12(11(14)4-5-15(19)21)3-2-10-6-16-17(7-13(10)18)24-9-23-16/h2-8,21H,9H2,1H3
InChIKeyGJJFWGQGJJGJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Decarine (CAS 54354-62-0) – A Phenolic Benzo[c]phenanthridine Alkaloid for Antimicrobial and Anti-inflammatory Lead Discovery


Decarine (CAS 54354-62-0, also known as Rutaceline or Zanthoxyline) is a naturally occurring, fully aromatized monophenolic benzo[c]phenanthridine alkaloid with the molecular formula C₁₉H₁₃NO₄ [1]. It is a prominent secondary metabolite isolated from the stem bark and roots of various Zanthoxylum species (Rutaceae), notably Z. capense, Z. buesgenii, and Z. myriacanthum var. pubescens [2][3]. As a member of this structurally distinct class of quaternary alkaloids, Decarine exhibits a core tetracyclic scaffold with a methylenedioxy ring and a unique hydroxyl/methoxy substitution pattern, which is foundational to its biological activities [1][4].

Why Substituting Decarine with Other Benzo[c]phenanthridine Alkaloids is Not Trivial


While sharing a core benzo[c]phenanthridine scaffold, Decarine is differentiated from close analogs like Chelerythrine, Nitidine, and Fagaridine by a critical structural feature: its monophenolic nature (7-hydroxy) as opposed to a dimethoxy or 8,9-methylenedioxy substitution pattern [1]. This structural divergence is not inert; it dictates a unique pharmacological profile. A key study demonstrates that within the same ex vivo macrophage model of tuberculosis, Decarine's phenolic character correlates with both high antimycobacterial efficacy and remarkably low host cell cytotoxicity, a selectivity profile not observed in a direct comparator, 6-acetonyldihydronitidine, which exhibited significant cytotoxicity [2]. Therefore, generic substitution within this alkaloid class is precluded by a direct structure-selectivity relationship, underscoring the need for evidence-based selection of Decarine for specific research applications.

Quantitative Evidence Guide for Decarine: Head-to-Head and Cross-Study Comparators


Superior Selectivity Index in Anti-Tubercular Macrophage Model Versus In-Class Alkaloid

In a direct ex vivo comparison using human THP-1 macrophages infected with Mycobacterium tuberculosis H37Rv, Decarine (1) exhibited a vastly superior therapeutic window compared to the structurally related benzophenanthridine alkaloid 6-acetonyldihydronitidine (6). Decarine demonstrated potent antimycobacterial activity with an MIC of 1.6 μg/mL and remarkably low macrophage cytotoxicity (IC50 > 60 μg/mL), yielding a favorable selectivity index (SI) > 37.5 [1]. In stark contrast, 6-acetonyldihydronitidine was cytotoxic to macrophages at concentrations similar to its MIC (MIC 6.2–12.5 μg/mL; IC50 1.7 μg/mL), resulting in a poor SI < 0.27, indicating general mammalian cell toxicity [1]. Furthermore, Decarine reduced intracellular bacterial survival by nearly two log units at 6.2 μg/mL after 5 days of exposure [1].

Antimycobacterial Tuberculosis Selectivity Index Macrophage Infection Model

Potent and Selective Inhibition of Neutrophil Superoxide Anion Generation

Decarine demonstrates potent and selective inhibition of fMLP/CB-induced superoxide anion generation in human neutrophils, a key pro-inflammatory pathway. It inhibits this response with an IC50 of 1.29 μg/mL (approximately 4.0 μM), while showing a distinct activity against elastase release (IC50 = 1.94 μg/mL) in the same assay system . This differential activity profile within the same cell type may be compared to the class of benzo[c]phenanthridine alkaloids, where compounds like Nitidine are often reported for broad, non-specific cellular cytotoxicity rather than targeted pathway inhibition .

Anti-inflammatory Neutrophil Superoxide Anion IC50

Anti-inflammatory Activity in Colon Epithelial Cells: Direct Cross-Study Comparison of Cytokine Suppression

In a model of intestinal inflammation using TNF-α and IL-1β-induced Caco-2 human colon epithelial cells, Decarine significantly reduced the production of the pro-inflammatory cytokines IL-6 and IL-8 [1]. While quantitative cytokine reduction values are not provided in the abstract, the study explicitly identifies Decarine as the major anti-inflammatory constituent from the plant extract [2]. In a cross-study comparison using the RAW264.7 macrophage cell line, Decarine inhibited NO production with an IC50 of 48.43 μM [2]. In the same model, the related alkaloid Nitidine is reported to have an IC50 of 8.9 μM for NO inhibition, but with a markedly lower selectivity due to high cytotoxicity [3].

Anti-inflammatory Colitis Cytokine Inhibition Gut Health

Structural Confirmation of 7-Hydroxy Regioisomerism via NMR Shift Reagent Studies

The precise position of Decarine's key hydroxyl and methoxy substituents, which define its unique biological profile, was unambiguously determined using NMR shift reagents. This study compared Decarine and its N-ethyl derivative to Chelerythrine and Nitidine series alkaloids. The addition of a shift reagent caused a large downfield shift for the methoxy group in the Chelerythrine series, but for the N-substituent in the Nitidine series. For Decarine, the methoxy group showed a clear downfield shift, confirming its 7-hydroxy, 8-methoxy substitution pattern, as opposed to the 8,9-dimethoxy pattern of Nitidine or the 7,8-dimethoxy pattern of Chelerythrine [1][2].

Structural Elucidation NMR Spectroscopy Regioisomer Quality Control

High-Value Application Scenarios for Decarine Based on Differentiated Evidence


Anti-Tuberculosis Drug Discovery: Hit-to-Lead Optimization

Decarine is an exceptional lead scaffold for anti-TB drug discovery programs focused on overcoming host cell toxicity. Its direct, head-to-head evidence demonstrates a selectivity index >37.5 for inhibiting M. tuberculosis within human macrophages, a profile that starkly contrasts with the high cytotoxicity of the comparator 6-acetonyldihydronitidine [1]. Researchers can prioritize Decarine for medicinal chemistry campaigns aimed at improving potency while maintaining this favorable safety window. Its ex vivo efficacy in reducing intracellular bacterial burden by 2-log units at a non-toxic concentration (6.2 μg/mL) provides a validated starting point for SAR studies [1].

Investigating Neutrophil-Driven Inflammatory Pathways

For studies dissecting the molecular mechanisms of the neutrophil respiratory burst, Decarine is a specific and potent chemical probe. Its inhibition of fMLP/CB-induced superoxide anion generation (IC50 = 1.29 μg/mL) is quantitatively established [1]. This specific activity, coupled with its classification as a non-cytotoxic agent at these concentrations, makes it a superior choice over more broadly toxic alkaloid analogs for investigating the early events of neutrophil activation in conditions like acute lung injury or gout.

Mechanistic Studies of Gut Inflammation and Cytokine Signaling

Decarine is the ideal starting point for research into novel anti-colitis agents. It has been identified as the primary anti-inflammatory component of a traditional medicine for enteritis and has demonstrated efficacy in a human gut epithelial model (Caco-2) by suppressing IL-6 and IL-8 production [1]. Its activity in macrophages (NO inhibition, IC50 = 48.43 μM) without cell toxicity [1] provides a multi-faceted, low-toxicity profile for exploring its effects on the complex cytokine networks involved in Inflammatory Bowel Disease (IBD).

Chemical Synthesis: Sourcing a Verified 7-Hydroxy-8-methoxy Regioisomer

For synthetic chemists requiring a specific building block or authentic standard for the 7-hydroxy-8-methoxy regioisomer of the benzo[c]phenanthridine scaffold, Decarine is the definitive reference standard. Its structure has been rigorously validated using NMR shift reagent studies, which clearly differentiate it from the 7,8-dimethoxy (Chelerythrine) and 8,9-dimethoxy (Nitidine) analogs [1]. This ensures that experimental results are not confounded by isomeric impurities, a critical consideration for reliable SAR and mechanistic studies .

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